![molecular formula C12H13NO5S B1228420 2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)
2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid
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Overview
Description
2-[(2-anilino-2-oxoethyl)thio]butanedioic acid is an anilide.
Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Synthesis : The compound is used in the enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid, which involves stereoselective alkylation, oxidation, and Curtius rearrangement. This synthesis process has applications in creating specific stereochemistry for complex molecules (Arvanitis, Motevalli, & Wyatt, 1996).
Conformational Studies
- Conformational Equilibria : Research on 2-carboxy-1,4-butanedioic acid in different ionization states provides insights into intramolecular hydrogen bonding and the influence of negative carboxylate groups on molecular structure (Nair & Roberts, 2003).
Solubility and Chemical Properties
- Solubility Research : Studies have examined the solubility of butanedioic acid in various solvents, using laser monitoring techniques. This has implications for understanding the compound's behavior in different chemical environments (Yu, Black, & Wei, 2009).
Polymer Synthesis
- Polymer Synthesis : The compound is involved in the synthesis of thiodicarboxylic acids and thiodiols, which are used to create new linear polyesters and polyurethanes. These materials have characteristics like low molecular weight, good solubility, and thermal stability, useful in various industrial applications (Kultys & Podkościelny, 1996).
Agricultural Applications
- Agricultural Use : Butanedioic acid derivatives are used as growth regulators in agriculture. They influence the flowering of plants like Leucospermum and affect the carbohydrate status of shoots, which can have significant implications for crop yields (Napier & Jacobs, 1989).
properties
Product Name |
2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid |
---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanylbutanedioic acid |
InChI |
InChI=1S/C12H13NO5S/c14-10(13-8-4-2-1-3-5-8)7-19-9(12(17)18)6-11(15)16/h1-5,9H,6-7H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
KFWWYZRSCMOOJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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